Trilaciclib

Catalog No.
S545864
CAS No.
1374743-00-6
M.F
C24H30N8O
M. Wt
446.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trilaciclib

CAS Number

1374743-00-6

Product Name

Trilaciclib

IUPAC Name

4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one

Molecular Formula

C24H30N8O

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C24H30N8O/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29)

InChI Key

PDGKHKMBHVFCMG-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6

Solubility

Soluble in DMSO

Synonyms

G1T28; G1T-28; G1T 28; Trilaciclib.

Canonical SMILES

CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6

Description

The exact mass of the compound Trilaciclib is 446.2543 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Trilaciclib is the first-in-class cyclin-dependent kinase 4/6 (CDK4/6) inhibitor specifically designed to protect bone marrow from chemotherapy damage []. Developed by G1 Therapeutics, it was approved by the US Food and Drug Administration (FDA) in February 2021 for use in extensive-stage small cell lung cancer (ES-SCLC) [].


Molecular Structure Analysis

Trilaciclib is a small molecule with a unique structure containing a central pyridine ring linked to various functional groups []. Key features include a cyano (C≡N) group and a hydroxyl (OH) group, which are believed to be crucial for its interaction with CDK4/6 []. The specific spatial arrangement of these groups allows trilaciclib to bind selectively to the ATP-binding pocket of CDK4/6, inhibiting their activity [].


Physical And Chemical Properties Analysis

Trilaciclib is a white to off-white crystalline powder []. Public information on specific physical properties like melting point, boiling point, and solubility is limited.

Trilaciclib works by targeting CDK4/6, a group of enzymes that regulate cell cycle progression. By reversibly inhibiting CDK4/6, trilaciclib halts the proliferation of rapidly dividing cancer cells but also transiently protects healthy bone marrow stem and progenitor cells from chemotherapy's cytotoxic effects [, ]. This allows for faster recovery of blood cell counts after chemotherapy, potentially reducing the risk of infections and treatment delays [].

The chemical structure of trilaciclib can be represented by the molecular formula C24H30N8OC_{24}H_{30}N_{8}O. The compound undergoes several reactions during its synthesis, including:

  • Nucleophilic substitution: This is a key reaction where nucleophiles replace leaving groups in organic compounds.
  • Cyclization: Involves forming cyclic structures from linear precursors, which is essential in constructing the core structure of trilaciclib.
  • Oxidation and deprotection reactions: These reactions modify functional groups to achieve the desired chemical properties and reactivity of trilaciclib .

Trilaciclib exhibits selective inhibition of cyclin-dependent kinases 4 and 6, with minimal effects on other cyclin-dependent kinases such as cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 7. Its primary biological activity involves:

  • Cell Cycle Arrest: By inhibiting cyclin-dependent kinases, trilaciclib induces a reversible arrest in the G1 phase of the cell cycle for approximately 16 hours. This helps reduce DNA damage in healthy cells during chemotherapy .
  • Reduction of Apoptosis: Trilaciclib decreases the activity of caspases 3 and 7, which are involved in the apoptotic pathway, thereby protecting normal cells from chemotherapy-induced apoptosis .

The synthesis of trilaciclib involves several steps that optimize yield and efficiency. Key methods include:

  • Starting Materials: The synthesis typically begins with 4-chloro-2-methylthio pyrimidine-5-carboxylic acid ethyl ester or 2-thiomethyl-4-chloropyrimidine.
  • Key Reactions:
    • Nucleophilic Substitution: Reacting intermediates with amines to form the final product.
    • Intramolecular Cyclization: Essential for forming the core structure.
    • Oxidation and Deprotection: To finalize the structure and enhance biological activity .

Trilaciclib is primarily indicated for:

  • Chemotherapy-Induced Myelosuppression: It is used to decrease the incidence of myelosuppression in adult patients undergoing chemotherapy regimens that include platinum/etoposide or topotecan for extensive-stage small cell lung cancer .
  • Clinical Trials: Ongoing studies are exploring its efficacy in combination with various chemotherapeutic agents across different cancer types .

Trilaciclib has been studied for its interactions with various drugs and biological systems:

  • Drug Interactions: It has been shown to have limited interactions with other therapeutic agents due to its specific action on cyclin-dependent kinases.
  • Safety Profile: Common adverse effects include fatigue, hypocalcemia, and increased liver enzymes. Monitoring these parameters is essential during treatment .

Trilaciclib shares its mechanism of action with several other compounds that target cyclin-dependent kinases. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Features
PalbociclibCyclin-dependent kinase 4/6 inhibitorFirst-in-class oral agent; used for breast cancer
RibociclibCyclin-dependent kinase 4/6 inhibitorApproved for hormone receptor-positive breast cancer
AbemaciclibCyclin-dependent kinase 4/6 inhibitorContinuous dosing schedule; used in various cancers

Uniqueness of Trilaciclib

Trilaciclib's unique feature lies in its ability to induce a temporary G1 phase arrest without compromising the effectiveness of concurrent chemotherapy. This protective effect on hematopoietic stem cells distinguishes it from other inhibitors that may not provide similar cytoprotection during chemotherapy .

Trilaciclib possesses the molecular formula C24H30N8O, representing a complex heterocyclic compound with significant structural diversity [2] [4]. The compound exhibits an average molecular weight of 446.559 daltons and a monoisotopic mass of 446.254258 daltons [2] [7]. The mass difference between the average and monoisotopic masses of 0.304742 daltons reflects the natural isotopic distribution of constituent atoms, particularly carbon and nitrogen isotopes [2].

Mass spectrometric analysis reveals characteristic ionization patterns for trilaciclib under various conditions [6]. In positive ion mode, the compound forms a protonated molecular ion [M+H]+ at m/z 447.26155, while sodium adduct formation produces [M+Na]+ at m/z 469.24349 [6]. Under negative ionization conditions, the deprotonated molecular ion [M-H]- appears at m/z 445.24699 [6]. The compound demonstrates predicted collision cross section values ranging from 194.8 to 216.3 Ų depending on the adduct formation, with the protonated molecular ion exhibiting a collision cross section of 211.2 Ų [6].

Mass Spectrometry ParameterValueSource
Molecular FormulaC24H30N8O [2] [4]
Average Molecular Weight446.559 Da [2] [7]
Monoisotopic Mass446.254258 Da [2] [7]
[M+H]+ Ion447.26155 m/z [6]
[M+Na]+ Ion469.24349 m/z [6]
[M-H]- Ion445.24699 m/z [6]
Collision Cross Section [M+H]+211.2 Ų [6]

Fragment ion analysis indicates common losses including methyl radicals (M-15) and larger structural moieties characteristic of the methylpiperazine substituent [10] [12]. The fragmentation pattern reflects the inherent stability of the tricyclic core structure and preferential cleavage at more labile peripheral substituents [18].

Structural Characteristics and Functional Groups

Trilaciclib exhibits a highly complex molecular architecture centered around a spiro junction that connects a cyclohexane ring to a tricyclic pyrazino[1,2:1,5]pyrrolo[2,3-d]pyrimidine core system [1] [4] [7]. This spiro arrangement creates a rigid three-dimensional structure that significantly influences the compound's chemical and biological properties [5] [12].

The tricyclic heterocyclic core contains multiple nitrogen atoms positioned strategically throughout the aromatic system [2] [4]. The pyrazino[1,2:1,5]pyrrolo[2,3-d]pyrimidine framework incorporates fused pyrazine, pyrrole, and pyrimidine rings, creating an extended π-electron system [7] [12]. Within this core structure, a lactam carbonyl group provides additional structural rigidity and contributes to intermolecular interactions [4] [7].

A pyridine ring substituent extends from the tricyclic core through an amino linkage at the 2-position of the pyrimidine ring [2] [4]. This pyridine moiety bears a 4-methylpiperazine substituent at the 5-position, introducing additional nitrogen functionalities and conformational flexibility [7] [10]. The piperazine ring adopts a chair conformation and contributes significantly to the compound's overall molecular geometry [3] [11].

Functional GroupQuantityStructural Context
Spiro Junction1Central connection between cyclohexane and tricyclic core
Tricyclic Aromatic System1Pyrazino[1,2:1,5]pyrrolo[2,3-d]pyrimidine
Cyclohexane Ring1Six-membered saturated ring at spiro center
Pyridine Ring1External aromatic ring with piperazine substituent
Piperazine Ring1N-methylated heterocycle
Lactam Carbonyl1Within tricyclic core structure
Amino Groups2Linking pyridine to pyrimidine core
Methyl Groups1Attached to piperazine nitrogen

The cyclohexane ring exists in a chair conformation, providing conformational stability to the overall molecular structure [3] [14]. The saturated nature of this ring contrasts with the extensive aromatic character of the remainder of the molecule, creating distinct hydrophobic and hydrophilic regions [11] [12].

IUPAC Nomenclature and Alternative Designations

The International Union of Pure and Applied Chemistry nomenclature for trilaciclib follows systematic naming conventions for complex spiro compounds [1] [2] [4]. The complete IUPAC name is 2'-[[5-(4-methyl-1-piperazinyl)-2-pyridinyl]amino]-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one [2] [7] [10].

Alternative systematic nomenclature includes the designation 4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one [2] [6]. This nomenclature emphasizes the tetrazatricyclic nature of the core heterocyclic system and provides precise localization of structural features [4] [12].

The compound is registered under Chemical Abstracts Service number 1374743-00-6 [2] [4] [10]. The Unique Ingredient Identifier assigned by the United States Food and Drug Administration is U6072DO9XG [2] [4] [7]. International nonproprietary name designations include trilaciclib in English, trilaciclib in Spanish, and trilaciclibum in Latin [2] [4].

Database identifiers span multiple chemical information systems including PubChem Compound Identifier 68029831 [4] [6], ChemSpider identification number 58825997 [2], and DrugBank accession DB15442 [7]. The compound's InChI key PDGKHKMBHVFCMG-UHFFFAOYSA-N provides a unique structural hash for computational applications [2] [4] [6].

Nomenclature TypeDesignationAuthority
IUPAC Name2'-[[5-(4-methyl-1-piperazinyl)-2-pyridinyl]amino]-7',8'-dihydro-6'H-spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one [2] [7] [10]
CAS Registry Number1374743-00-6 [2] [4] [10]
UNIIU6072DO9XG [2] [4] [7]
PubChem CID68029831 [4] [6]
ChemSpider ID58825997 [2]
DrugBank IDDB15442 [7]
InChI KeyPDGKHKMBHVFCMG-UHFFFAOYSA-N [2] [4] [6]

Research designations include the developmental code G1T28, which appears frequently in scientific literature and clinical documentation [4] [7] [10]. The trade name Cosela represents the commercial designation for pharmaceutical formulations containing trilaciclib [2] [7].

Chemical Reactivity Profile

Trilaciclib demonstrates chemical reactivity patterns characteristic of complex heterocyclic compounds containing multiple nitrogen functionalities [5] [11]. The compound's reactivity profile is dominated by the electronic properties of the tricyclic aromatic core and the nucleophilic character of peripheral nitrogen atoms [7] [12].

The pyrimidine nitrogen atoms within the tricyclic core exhibit basic properties and can participate in protonation reactions under acidic conditions [3] [11]. The amino group connecting the pyridine substituent to the pyrimidine ring represents a particularly reactive site for electrophilic substitution and condensation reactions [5] [10]. This amino functionality demonstrates nucleophilic character and can undergo reactions with electrophilic reagents [11].

The piperazine nitrogen atoms display distinct reactivity patterns, with the non-methylated nitrogen showing greater nucleophilicity compared to the N-methylated position [2] [10]. The tertiary amine character of the methylated nitrogen reduces its basicity and nucleophilic reactivity relative to the secondary amine nitrogen [3] [14].

Synthetic modification studies indicate that the compound undergoes nucleophilic substitution reactions at the 2-position of the pyrimidine ring [5]. The synthesis involves formation of the tricyclic core through Dieckmann condensation followed by selective functionalization at reactive positions [5]. Oxidation of thioether intermediates using oxone demonstrates the compound's susceptibility to oxidative conditions during synthetic transformations [5].

The lactam carbonyl within the tricyclic core exhibits resistance to reduction under mild conditions, reflecting the conjugated nature of the aromatic system [5] [11]. However, the compound shows stability under physiological conditions while maintaining reactivity toward specific biological targets [7] [17].

Reactive SiteReaction TypeConditions
Pyrimidine NitrogensProtonation/BasicityAcidic conditions
Amino LinkerNucleophilic SubstitutionElectrophilic reagents
Piperazine NitrogensN-AlkylationAlkylating agents
Tricyclic CoreOxidative StabilityPhysiological conditions
Thioether PrecursorsOxidationOxone reagent

Stability studies reveal that trilaciclib maintains structural integrity under standard storage conditions [15]. The compound demonstrates resistance to hydrolytic degradation under neutral pH conditions, although extreme acidic or basic conditions may promote structural modifications [11] [15].

Stereochemical Properties and Considerations

Trilaciclib exhibits achiral molecular geometry with no defined stereocenters throughout its structure [3] [14]. The absence of asymmetric carbon atoms eliminates concerns regarding enantiomeric forms and optical activity [3]. This achiral nature simplifies analytical characterization and ensures consistent biological activity regardless of synthetic route variations [2] [3].

The spiro junction creates a rigid three-dimensional framework that constrains conformational flexibility while maintaining structural stability [1] [7]. The cyclohexane ring adopts a chair conformation as the most thermodynamically stable arrangement, with minimal conformational interconversion under physiological conditions [3] [14].

The tricyclic aromatic core maintains planarity due to the extended π-electron system [4] [12]. This planar arrangement facilitates intermolecular stacking interactions and contributes to the compound's solid-state packing behavior [11]. The rigid aromatic framework prevents significant conformational changes that could affect biological activity [7].

The piperazine ring demonstrates conformational preferences typical of six-membered heterocycles containing nitrogen atoms [3] [14]. The chair conformation predominates, with the N-methyl substituent preferentially occupying an equatorial position to minimize steric interactions [2] [14]. This conformational preference influences the overall molecular shape and biological recognition properties [11].

Rotational barriers around single bonds connecting the pyridine ring to the tricyclic core are relatively low, allowing limited conformational flexibility in solution [3] [12]. However, the overall molecular geometry remains constrained by the rigid spiro framework and aromatic character of major structural components [7] [11].

Stereochemical FeatureCharacteristicImplication
ChiralityAchiralNo enantiomeric forms
Stereocenters0 definedNo optical activity
E/Z Centers0No geometric isomerism
Spiro JunctionRigid 3D frameworkConformational constraint
Cyclohexane RingChair conformationStructural stability
Piperazine RingChair conformationEquatorial N-methyl
Tricyclic CorePlanar aromatic systemπ-stacking interactions

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

446.25425761 g/mol

Monoisotopic Mass

446.25425761 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U6072DO9XG

Drug Indication

Trilaciclib is indicated to reduce the incidence of chemotherapy induced myelosuppression in patients prior to receiving platinum and etoposide-containing or topotecan-containing chemotherapy regimens for extensive-stage small cell lung cancer.

Livertox Summary

Trilaciclib is an intravenously administered, small molecule inhibitor of cyclin-dependent kinases 4 and 6, that is used to decrease chemotherapy-induced myelosuppression. Serum aminotransferase elevations arise in a small proportion of patients treated with the highest doses of trilaciclib, but episodes of clinically apparent liver injury have not been reported with its use.

Drug Classes

Antineoplastic Agents

Mechanism of Action

Trilaciclib is inhibits cyclin-dependant kinase 4 (CDK4) at a concentration of 1 nmol/L and cyclin-dependent kinase 5 (CDK5) at 4 nmol/L. Inhibition of CDK2, CDK5, and CDK7 is over 1000-fold less at these concentrations and inhibition of CDK9 is 50-fold less. CDK4 and CDK5 are expressed in hematopoietic stem cells and progenitor cells. They are capable of phosphorylating and inactivating the retinoblastoma protien; a tumor suppressor. When trilaciclib is given to patients with retinoblastoma protein-null small cell lung cancer, it does not interfere with the intended chemotherapy induced cytotoxicity of cancer cells. Inhibition of CDK4 and CDK5 leads to a reversible pause in the cell cycle in the G1 phase for approximately 16 hours. The temporary cell cycle arrest prevents chemotherapy induced DNA damage in healthy cells, reducing the activity of caspases 3 and 7, which reduces apoptosis of healthy cells. Other studies have shown inhibitors of CDK4 and CDK6 enhance T-cell activation, upregulating major histocompatibility complex (MHC) class I and II, and stabilize programmed death-ligand 1 (PD-L1). Together these activities increase T-cell activity, increase antigen presentation, and sensitize cells to immune checkpoint inhibitors.

Absorption Distribution and Excretion

Cmax and AUC of trilaciclib increase proportionally with dose.
79.1% of a radiolabelled dose is recovered in the feces, 7% as the unchanged parent compound. 14% of a radiolabelled dose is recovered in the urine, 2% as the unchanged parent compound.
The volume of distribution of trilaciclib at steady state is 1130 L.
The clearance of trilaciclib is 158 L/h.

Metabolism Metabolites

Data regarding the metabolism of trilaciclib are not readily available, however it is expected to be extensively metabolised.

Wikipedia

Trilaciclib
4-Methoxyestriol

Biological Half Life

The mean terminal half life of trilaciblib is approximately 14 h.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. "Cosela-trilaciclib injection, powder, lyophilized, for solution". DailyMed. Retrieved 17 June 2021.
2. "FDA Approves Drug to Reduce Bone Marrow Suppression Caused by Chemotherapy". U.S. Food and Drug Administration (FDA) (Press release). 12 February 2021. Retrieved 12 February 2021. Public Domain This article incorporates text from this source, which is in the public domain.
3. "FDA Approves G1 Therapeutics' Cosela (trilaciclib): The First and Only Myeloprotection Therapy to Decrease the Incidence of Chemotherapy-Induced Myelosuppression" (Press release). G1 Therapeutics. 12 February 2021. Retrieved 12 February 2021 – via GlobeNewswire.
4. Dhillon S (May 2021). "Trilaciclib: First Approval". Drugs. 81 (7): 867–874. doi:10.1007/s40265-021-01508-y. PMID 33861388. S2CID 233258487.
5. "Drug Approval Package: Cosela". U.S. Food and Drug Administration (FDA). 12 March 2021. Retrieved 13 September 2021.
6. FDA approves drug to reduce bone marrow suppression caused by chemotherapy. News release. February 12, 2021. Accessed February 12, 2021. https://prnmedia.prnewswire.com/news-releases/fda-approves-drug-to-reduce-bone-marrow-suppression-caused-by-chemotherapy-301227821.html
7. Weiss J, Goldschmidt J, Zoran A, et al. Myelopreservation and reduced use of supportive care with trilaciclib in patients with small cell lung cancer. J Clin Oncol. 2020(suppl 38; abstr 12096). doi:10.1200/JCO.2020.38.15_suppl.12096
8. G1 Therapeutics announces acceptance and priority review of NDA for trilaciclib for patients with small cell lung cancer. News release. G1 Therapeutics. Published August 17, 2020. Accessed January 20, 2021. http://investor.g1therapeutics.com/news-releases/news-release-details/g1-therapeutics-announces-acceptance-and-priority-review-nda
9. G1 Therapeutics. Trilaciclib. G1 Therapeutics website. Published 2021. Accessed January 20, 2021. https://www.g1therapeutics.com/pipeline/trilaciclib/
10. O'Shaughnessy J, Wright GS, Thummala AR, et al. Trilaciclib improves overall survival when given with gemcitabine/carboplatin in patients with metastatic triple-negative breast cancer: final analysis of a randomized phase 2 trial. Presented at the 2020 San Antonio Breast Cancer Symposium. December 8-11, 2020. Poster #PD1-06.

Explore Compound Types